molecular formula C18H25N9 B12263782 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B12263782
M. Wt: 367.5 g/mol
InChI Key: LCSOSZWKEXZFFW-UHFFFAOYSA-N
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Description

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps. One common method includes the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting enaminonitriles with benzohydrazides under microwave irradiation, which promotes a transamidation mechanism followed by nucleophilic addition and condensation . The reaction conditions are generally mild, and the process is eco-friendly.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and ability to produce high yields in a short amount of time. Additionally, the process can be optimized by incorporating molecular sieves and using dry solvents to enhance the reaction yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The triazolopyrimidine core can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . This inhibition can lead to the modulation of immune responses and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a piperazine ring and additional functional groups enhances its potential as a versatile bioactive compound.

Properties

Molecular Formula

C18H25N9

Molecular Weight

367.5 g/mol

IUPAC Name

4-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C18H25N9/c1-5-19-17-22-12(2)10-15(24-17)25-6-8-26(9-7-25)16-13(3)14(4)23-18-20-11-21-27(16)18/h10-11H,5-9H2,1-4H3,(H,19,22,24)

InChI Key

LCSOSZWKEXZFFW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C

Origin of Product

United States

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